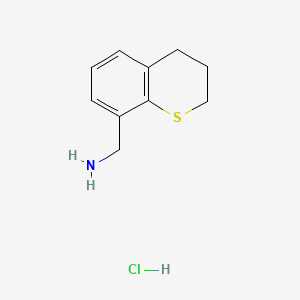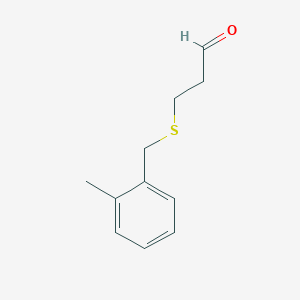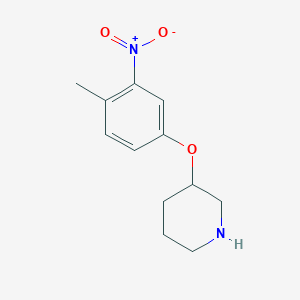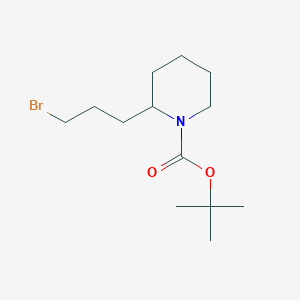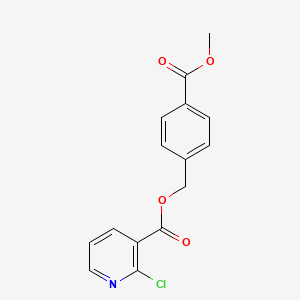
(4-Methoxycarbonylphenyl)methyl 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxycarbonylphenyl)methyl 2-chloropyridine-3-carboxylate is an organic compound that features a pyridine ring substituted with a chlorine atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonylphenyl)methyl 2-chloropyridine-3-carboxylate typically involves the esterification of 2-chloropyridine-3-carboxylic acid with (4-Methoxycarbonylphenyl)methanol. This reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxycarbonylphenyl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Ester hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed to hydrolyze the ester group.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Ester hydrolysis: 2-chloropyridine-3-carboxylic acid and (4-Methoxycarbonylphenyl)methanol.
Oxidation and reduction: Various oxidized or reduced forms of the compound depending on the specific reaction conditions.
Scientific Research Applications
(4-Methoxycarbonylphenyl)methyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4-Methoxycarbonylphenyl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The chlorine atom on the pyridine ring can participate in halogen bonding, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloropyridine-4-carboxylate
- Methyl 2-chloropyrimidine-4-carboxylate
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
(4-Methoxycarbonylphenyl)methyl 2-chloropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of both a chlorine atom and an ester group
Properties
CAS No. |
454667-71-1 |
|---|---|
Molecular Formula |
C15H12ClNO4 |
Molecular Weight |
305.71 g/mol |
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C15H12ClNO4/c1-20-14(18)11-6-4-10(5-7-11)9-21-15(19)12-3-2-8-17-13(12)16/h2-8H,9H2,1H3 |
InChI Key |
APTYZQSMQYKPJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=C(N=CC=C2)Cl |
solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


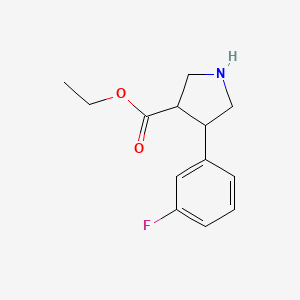

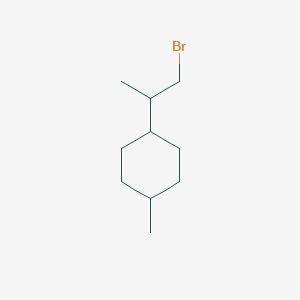
![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)
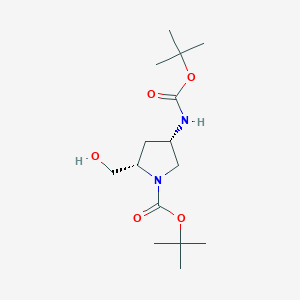
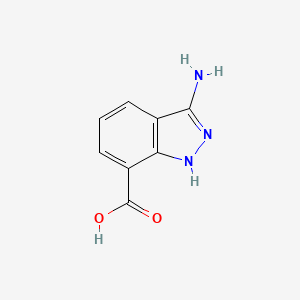
![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
![N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B13557802.png)
